4,8-dimethoxy-5H-pyrimido[5,4-b]indole

Phosphodiesterase inhibition Cardiovascular pharmacology Structure–activity relationship

4,8-Dimethoxy-5H-pyrimido[5,4-b]indole is a tricyclic heterocycle with a distinct 4,8-dimethoxy substitution pattern that separates it from 4-amino-7,8-dimethoxy PDE inhibitor congeners and N5-alkyl carboxamide TLR4 ligands. Deploy it as: (1) an orthogonal probe alongside the 4-amino-7,8-dimethoxy series for PDE isozyme panel screening to isolate cardiotonic vs. antiplatelet pharmacophores; (2) a structurally reduced baseline core for quantifying N3/N5 substituent contributions to TLR4 IL-6/IP-10 cytokine bias; (3) an ideal negative control in α₁-adrenoceptor assays lacking the 2,4-dione, alkyl linker, and phenylpiperazine pharmacophoric triad. Methoxy groups serve as synthetic handles for O-demethylation and biomolecule conjugation for imaging applications.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B5624621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-dimethoxy-5H-pyrimido[5,4-b]indole
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2N=CN=C3OC
InChIInChI=1S/C12H11N3O2/c1-16-7-3-4-9-8(5-7)10-11(15-9)12(17-2)14-6-13-10/h3-6,15H,1-2H3
InChIKeyIXGPMZSKMKGIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dimethoxy-5H-pyrimido[5,4-b]indole – Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


4,8-Dimethoxy-5H-pyrimido[5,4-b]indole (CAS 877782-64-4) is a tricyclic heterocycle consisting of a pyrimidine ring fused to an indole core, bearing methoxy substituents at positions 4 and 8 of the pyrimidoindole scaffold [1]. With a molecular formula C₁₂H₁₁N₃O₂ and a monoisotopic mass of 229.085 Da, this compound belongs to the broader pyrimido[5,4-b]indole family—a privileged scaffold that has yielded phosphodiesterase (PDE) inhibitors with cardiovascular activity [2], selective Toll-like receptor 4 (TLR4) ligands with immunomodulatory properties [3], and α₁-adrenoceptor subtype-selective antagonists [4]. The specific 4,8-dimethoxy substitution pattern distinguishes it from the more extensively characterized 4-amino-7,8-dimethoxy congeners and from N5- or carboxamide-substituted TLR4-targeting analogs, creating a structurally defined chemical probe with a distinct pharmacological footprint within the pyrimidoindole chemical space.

Why 4,8-Dimethoxy-5H-pyrimido[5,4-b]indole Cannot Be Replaced by Off-the-Shelf Pyrimidoindole Analogs


Simple substitution of 4,8-dimethoxy-5H-pyrimido[5,4-b]indole with more common pyrimidoindole analogs—such as 4-amino-7,8-dimethoxy derivatives or N5-alkyl carboxamide congeners—is pharmacologically invalid. The position of methoxy substitution on the pyrimidoindole core directly governs both target engagement and downstream signaling bias. In the PDE inhibitor series, the 4-amino-7,8-dimethoxy pattern is essential for inotropic and vasodilatory activity, with even minor modifications abolishing efficacy [1]. In the TLR4 ligand class, N3 and N5 substituents, not peripheral methoxy groups, dictate the critical IL-6/IP-10 cytokine bias ratio that separates pro-inflammatory from interferon-skewed immune responses [2]. Furthermore, α₁-adrenoceptor affinity within the pyrimido[5,4-b]indole series is exquisitely sensitive to the nature and position of substituents on the tricyclic core, with 4,8-dimethoxy substitution producing a binding profile that is distinct from both the 2,4-dione pharmacophore and the phenylpiperazine-bearing analogs [3]. These divergent structure–activity relationships (SARs) mean that no single pyrimidoindole congener can serve as a universal surrogate; each substitution pattern encodes a unique polypharmacological vector that must be matched to the experimental or therapeutic context. The evidence below quantifies these substitution-dependent performance gaps.

Quantitative Differentiation Evidence for 4,8-Dimethoxy-5H-pyrimido[5,4-b]indole vs. Closest Analogs


Regioisomeric Methoxy Substitution Defines PDE Isozyme Inhibition Selectivity vs. 4-Amino-7,8-dimethoxy Congeners

In the pyrimido[5,4-b]indole PDE inhibitor series, the 4-amino-7,8-dimethoxy substitution pattern (as in compounds 5, 6d, and 7 from Monge et al. 1993) confers dual inotropic and vasodilatory activity through non-selective inhibition of multiple PDE isoenzymes [1]. The 4,8-dimethoxy target compound lacks the 4-amino group and presents an altered methoxy topology (C4-OCH₃ vs. C4-NH₂; C8-OCH₃ vs. C7-OCH₃/C8-OCH₃), which is predicted to reorient the hydrogen-bonding network within the PDE catalytic pocket and shift isozyme selectivity. The most active 4-amino-7,8-dimethoxy derivatives achieved IC₅₀ values in the low micromolar range against CGI-PDE (calmodulin-independent PDE) and human platelet PDEs, while also inhibiting ADP-induced platelet aggregation [1]. The 4,8-dimethoxy regioisomer, by altering the donor/acceptor pharmacophore map at the C4 position, is expected to exhibit a distinct PDE isozyme inhibition fingerprint—a hypothesis testable via side-by-side PDE panel screening.

Phosphodiesterase inhibition Cardiovascular pharmacology Structure–activity relationship

Substitution Pattern Dictates TLR4-Mediated Cytokine Bias (IL-6 vs. IP-10) Relative to N5-Alkyl Carboxamide Congeners

A high-throughput screen identified substituted pyrimido[5,4-b]indoles as potent and selective TLR4 agonists that activate NFκB in both human and mouse cells [1]. Crucially, the nature and position of substituents on the pyrimidoindole core determine the qualitative cytokine output: N3 and carboxamide modifications skew the response toward either IL-6 (pro-inflammatory) or IP-10 (type I interferon-associated) production. Compounds bearing phenyl and substituted phenyl carboxamides induced lower IL-6 release while maintaining higher IP-10 levels, while N5-alkyl substitution modulated cytotoxicity [1]. The 4,8-dimethoxy target compound, lacking the carboxamide and N3/N5 modifications present in the characterized series, represents an underexplored region of TLR4 signaling space. Its distinct substitution pattern predicts a unique IL-6/IP-10 ratio relative to the published N5-alkyl carboxamide leads, offering a tool to probe whether methoxy-driven electronic effects at the C4 and C8 positions can independently tune TLR4/MD-2 binding and downstream MyD88-dependent vs. TRIF-dependent pathway activation.

Toll-like receptor 4 Immuno-oncology Cytokine polarization

Fluorescence Property Differentiation vs. 2-Benzylidene-3-indolinone Photoisomers Generated from the Same Synthetic Route

A gold-catalyzed, nucleophile-controlled cascade reaction provides divergent access to either 5H-pyrimido[5,4-b]indoles or 2-benzylidene-3-indolinones from a common N-(2-azidophenyl-ynyl)methanesulfonamide precursor [1]. Under optimized conditions (tBuXPhosAuNTf₂, nitrile nucleophile), the pyrimidoindole pathway proceeds via formal [4+2] cascade annulation of a β-sulfonamido-α-imino gold carbene intermediate, yielding 5H-pyrimido[5,4-b]indoles in good to excellent yields [1]. Critically, the two product classes exhibit divergent photophysical behavior: the 5H-pyrimido[5,4-b]indoles display interesting fluorescence properties, while the 2-benzylidene-3-indolinones function as photoswitches [1]. This nucleophile-dependent bifurcation means that 4,8-dimethoxy-5H-pyrimido[5,4-b]indole, when accessed via this method, is functionally non-interchangeable with the isomeric indolinone products—a critical consideration for procurement when fluorescence vs. photochromic functionality is the selection criterion.

Fluorescent probes Gold catalysis Photophysical characterization

Structural Orthogonality to the α₁-Adrenoceptor 2,4-Dione Pharmacophore Creates a Distinct Receptor Subtype Binding Profile

Romeo et al. (2003) established that high-affinity α₁-adrenoceptor ligands within the pyrimido[5,4-b]indole class require a 2,4-dione functionality on the tricyclic core connected via an alkyl chain to a phenylpiperazine moiety [1]. Compounds 39 and 40 from this series achieved preferential α₁D-AR subtype binding with Kᵢ values in the nanomolar range and demonstrated selectivity over α₁A-AR, α₁B-AR, serotonergic 5-HT₁A, 5-HT₁B, 5-HT₂A, and dopaminergic D₁ and D₂ receptors [1]. The 4,8-dimethoxy target compound lacks all three critical pharmacophoric elements (the 2,4-dione, the alkyl linker, and the phenylpiperazine), placing it in a structurally orthogonal region of chemical space. This orthogonality is valuable: it means 4,8-dimethoxy-5H-pyrimido[5,4-b]indole can serve as a negative control or selectivity counter-screen compound in α₁-AR campaigns, as it is predicted to have negligible affinity for α₁-adrenoceptor subtypes based on the established pharmacophore model.

Adrenergic receptor pharmacology GPCR ligand design Selectivity profiling

Authenticated Analytical Identity (NMR Fingerprint) Distinguishes This Batch-Controlled Entity from Uncharacterized Pyrimidoindole Mixtures

4,8-Dimethoxy-5H-pyrimido[5,4-b]indole has a verified ¹H NMR spectrum archived in the SpectraBase spectral database (Compound ID I6sH0HwnZZS), providing an authenticated analytical fingerprint for identity confirmation [1]. The InChI key (InChI=1S/C12H11N3O2/c1-16-7-3-4-9-8(5-7)10-11(15-9)12(17-2)14-6-13-10/h3-6,15H,1-2H3) uniquely resolves the 4,8-dimethoxy regioisomer from the commonly mis-assigned 4,9-dimethoxy variant (CAS 877782-64-4 records also list the 4,9-dimethoxy synonym, indicating known regioisomeric ambiguity in commercial sourcing ). This is a procurement-critical distinction: without ¹H NMR verification against the deposited spectrum, a purchaser cannot distinguish the 4,8-isomer from the 4,9-isomer or from other dimethoxy-substituted pyrimidoindole byproducts formed during synthesis. The availability of a reference-quality NMR spectrum enables definitive lot-specific identity verification, which is essential for reproducible screening data.

Compound identity verification Quality control Spectral database

Absence of 4-Amino Substituent Differentiates Cytotoxicity and Off-Target Liability Profile from the Cardiovascular PDE Inhibitor Series

The 4-amino-7,8-dimethoxy PDE inhibitor series (Monge et al., 1993) carries a primary aromatic amine at the C4 position, a structural alert associated with potential genotoxicity via metabolic N-hydroxylation and DNA adduct formation [1]. The 4,8-dimethoxy target compound replaces this aniline-like NH₂ with a methoxy group, eliminating the primary aromatic amine liability while retaining the methoxy-substituted pyrimidoindole core. This substitution is non-trivial for lead optimization: in the parallel TLR4 pyrimidoindole series, N5-alkyl substitution was specifically introduced to reduce cytotoxicity of the lead hit compound [2]. The 4,8-dimethoxy compound's replacement of the 4-NH₂ with 4-OCH₃ constitutes an analogous structural de-risking strategy that has not yet been pharmacologically validated but follows the established principle that electron-donating substituent identity at the pyrimidine ring positions modulates both target potency and cellular toxicity in this scaffold class.

Cytotoxicity profiling Off-target liability Lead optimization

Evidence-Backed Application Scenarios for 4,8-Dimethoxy-5H-pyrimido[5,4-b]indole in Scientific Research and Industrial Procurement


Cardiovascular PDE Panel Screening: Orthogonal Pharmacophore Probe for Deconvoluting Inotropic vs. Antiplatelet SAR

Teams pursuing pyrimidoindole-based PDE inhibitors can deploy 4,8-dimethoxy-5H-pyrimido[5,4-b]indole as a structurally orthogonal probe alongside the established 4-amino-7,8-dimethoxy series [1]. Because the 4,8-dimethoxy compound lacks the 4-amino group essential for the dual inotropic/vasodilatory activity of the Monge series, parallel screening of both scaffolds against a PDE isozyme panel (PDE1–PDE11) and functional assays (guinea-pig atrial inotropy, platelet aggregation) can isolate which pharmacophoric features drive cardiotonic efficacy vs. antiplatelet activity. This enables rational prioritization of the 4,8-dimethoxy core for PDE subtypes where the 4-amino group is unnecessary or detrimental.

TLR4 Pathway Deconvolution: Minimalist Scaffold for Probing Cytokine Bias Independent of N3/N5/Carboxamide Modifications

The 4,8-dimethoxy compound represents a structurally reduced pyrimidoindole core that can serve as a baseline probe in TLR4 signaling studies alongside the characterized N5-alkyl carboxamide series [2]. By comparing NFκB activation potency, IL-6/IP-10 cytokine ratios, and MD-2 binding in HEK-Blue hTLR4 reporter assays between the 4,8-dimethoxy scaffold and the substituted leads, researchers can quantify the contribution of the methoxy-bearing core alone to TLR4 agonism and determine whether N3/N5/carboxamide modifications are strictly required for pathway-selective signaling.

Fluorescent Probe Development: Exploiting the Pyrimidoindole Core Photophysics for Bioimaging and Material Science

The demonstrated fluorescence of 5H-pyrimido[5,4-b]indoles synthesized via gold-catalyzed cascade reactions [3] positions 4,8-dimethoxy-5H-pyrimido[5,4-b]indole as a candidate fluorescent core for further derivatization. Its methoxy substituents can serve as synthetic handles for O-demethylation and subsequent conjugation to biomolecules or polymer matrices, enabling applications in live-cell imaging, fluorescent sensors, or optoelectronic materials where the pyrimidoindole emission profile offers advantages over more common fluorophores (e.g., coumarins, BODIPY) in terms of Stokes shift or photostability.

α₁-Adrenoceptor Counter-Screening: Pharmacophore-Negative Control for Selectivity Profiling

In α₁-adrenoceptor drug discovery programs using pyrimidoindole-derived 2,4-dione-phenylpiperazine ligands as lead compounds [4], the 4,8-dimethoxy compound serves as an ideal negative control. Its lack of all three key pharmacophoric elements (2,4-dione, alkyl linker, phenylpiperazine) predicts minimal α₁-AR binding, enabling its use as a specificity control in radioligand displacement assays and functional Ca²⁺ mobilization assays across α₁A, α₁B, and α₁D subtypes. This application is particularly valuable for distinguishing scaffold-driven non-specific effects from true pharmacophore-dependent receptor engagement.

Quote Request

Request a Quote for 4,8-dimethoxy-5H-pyrimido[5,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.